molecular formula C16H23IO B8786513 1-(4-(2-Iodoethyl)phenyl)octan-1-one CAS No. 219307-01-4

1-(4-(2-Iodoethyl)phenyl)octan-1-one

Cat. No.: B8786513
CAS No.: 219307-01-4
M. Wt: 358.26 g/mol
InChI Key: WMMCAHOQTAECRL-UHFFFAOYSA-N
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Description

1-(4-(2-Iodoethyl)phenyl)octan-1-one (CAS 219307-01-4) is a high-value chemical building block with significant applications in pharmaceutical research and development. This compound, with a molecular formula of C₁₆H₂₃IO and a molecular weight of 358.26 g/mol, is recognized for its role as a key synthetic intermediate in the preparation of potent metallo-beta-lactamase (MBL) inhibitors . These inhibitors are a crucial area of study in combating antibiotic resistance, as they can restore the efficacy of β-lactam antibiotics against resistant bacterial strains . Researchers value this compound for its structural features, including an aromatic ketone and a reactive iodoethyl side chain, which make it a versatile precursor for further chemical modifications and the synthesis of more complex molecules. It is offered with a purity of ≥98% and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly for research and further manufacturing applications, such as in non-clinical laboratory studies, and is not intended for diagnostic or therapeutic human use. Please refer to the Safety Data Sheet for proper handling information.

Properties

CAS No.

219307-01-4

Molecular Formula

C16H23IO

Molecular Weight

358.26 g/mol

IUPAC Name

1-[4-(2-iodoethyl)phenyl]octan-1-one

InChI

InChI=1S/C16H23IO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3

InChI Key

WMMCAHOQTAECRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)CCI

Origin of Product

United States

Comparison with Similar Compounds

Halogen Effects

  • Iodo vs. Chloro Derivatives : The iodine atom in the target compound exhibits greater polarizability and weaker C-I bond strength (≈234 kJ/mol) compared to C-Cl (≈327 kJ/mol), favoring nucleophilic substitution or radical reactions [3], [5]. For example, demonstrates that iodoethyl groups participate in radical cyclization under Fenton-type conditions, yielding indolizidine derivatives—a reactivity less feasible with chloro analogs [3].
  • Multi-Halogenated Systems: Compounds like 1-(4-bromo-3-fluoro-2-iodophenyl)propan-1-one show enhanced electronic effects (e.g., directing group behavior in electrophilic substitution) compared to mono-halogenated analogs [8].

Chain Length and Physicochemical Properties

Crystallographic Behavior

  • reports that 1-(4-(2-chloroethoxy)phenyl)ethanone crystallizes in a triclinic system with a dihedral angle of 3.76° between the acetyl and phenyl groups. The bulkier iodine substituent in the target compound may disrupt such planar arrangements, leading to distinct packing motifs [1].

Preparation Methods

Reaction Conditions and Reagents

The reaction utilizes triphenylphosphine (PPh₃) , imidazole , and iodine (I₂) in ethyl acetate as the solvent. Triphenylphosphine facilitates the conversion of the alcohol to a phosphonium intermediate, while iodine acts as the halide source. Imidazole neutralizes hydrogen iodide (HI) byproducts, preventing side reactions.

Step-by-Step Procedure

  • Dissolution of reactants : 2-(4-Octanoylphenyl)ethanol (137 g), imidazole (53 g), and triphenylphosphine (174 g) are dissolved in ethyl acetate (550 mL).

  • Iodine addition : Iodine (197 g) is added gradually under cooling to control exothermicity.

  • Stirring : The mixture is stirred at room temperature for 1 hour, allowing complete conversion to the iodoethyl product.

  • Workup : The reaction is quenched with saturated sodium sulfite (to reduce excess I₂) and washed with brine.

  • Purification : The crude product is concentrated and purified via silica gel chromatography using a hexane-ethyl acetate (20:1) mixture, yielding 175 g of white crystalline product (89% yield).

Key Reaction Mechanism:

The reaction proceeds through a nucleophilic substitution pathway:

  • Triphenylphosphine reacts with iodine to form a phosphonium iodide complex.

  • The alcohol oxygen attacks the phosphorus center, forming an oxyphosphonium intermediate.

  • Iodide ion displaces the phosphine oxide, yielding the iodoethyl product.

Alternative Methods in Pharmaceutical Synthesis

Use as an Intermediate in Fingolimod Preparation

This compound serves as a critical intermediate in synthesizing fingolimod hydrochloride , an immunosuppressant. In this context, the compound undergoes further alkylation with diethyl acetamido malonate in the presence of sodium hydride (NaH), forming a malonate adduct.

Comparative Table: Synthesis Routes for Pharmaceutical Applications

ParameterDirect IodinationPharmaceutical Alkylation
Starting Material 2-(4-Octanoylphenyl)ethanol4'-(2-Iodoethyl)octanophenone
Reagents I₂, PPh₃, imidazoleDiethyl acetamido malonate, NaH
Solvent Ethyl acetateNot specified
Yield 89%Not reported
Key Step Iodination via Appel reactionNucleophilic alkylation

Comparative Analysis of Synthesis Routes

Efficiency and Yield

The direct iodination method offers high reproducibility and yield (89%), making it preferable for large-scale production. In contrast, pharmaceutical routes prioritize functional group compatibility over isolated yields, as the iodo compound is immediately used in subsequent steps.

Reagent and Solvent Considerations

  • Triphenylphosphine : While effective, its use generates stoichiometric amounts of triphenylphosphine oxide, complicating purification.

  • Iodine : Requires careful handling due to toxicity and corrosivity.

  • Ethyl acetate : A low-toxicity solvent ideal for polar intermediates .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(4-(2-Iodoethyl)phenyl)octan-1-one, and how can reaction efficiency be optimized?

  • Methodology : A two-step approach is typical:

Friedel-Crafts acylation : React 4-iodoethylbenzene with octanoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane under reflux.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess octanoyl chloride) and reaction time (8–12 hours) to improve yield. Use inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C-NMR to confirm aromatic protons (δ 7.2–7.6 ppm) and ketone carbonyl (δ 200–210 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺ expected at m/z 372.04).
  • Elemental Analysis : Validate C, H, and I content (±0.3% theoretical).
    • Purity Assessment : HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm; ≥95% purity required for reproducibility .

Q. What safety protocols are critical when handling this compound?

  • Storage : −20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the iodoethyl group.
  • Waste Disposal : Collect iodine-containing waste separately; treat with sodium thiosulfate to reduce iodide toxicity before disposal .
  • PPE : Use nitrile gloves, lab coat, and fume hood to minimize inhalation/contact.

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) during synthesis be controlled?

  • Mechanistic Insights :

  • The iodoethyl group may undergo elimination (forming vinyl byproducts) under basic conditions. Use aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) to favor substitution.
  • Kinetic Studies : Vary temperature (25–60°C) and monitor via ¹H-NMR to track intermediate formation .
    • Isotope Labeling : Introduce deuterium at the β-position of the iodoethyl group to study kinetic isotope effects on elimination pathways.

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

  • Data Reconciliation :

  • Thermal Analysis : DSC/TGA to determine exact melting point (literature values often conflict due to polymorphic forms).
  • Solubility Profiling : Use shake-flask method in solvents (e.g., DMSO, ethanol) at 25°C; compare with computational predictions (LogP ≈ 4.2 via ChemDraw).
    • Impurity Screening : LC-MS to identify contaminants (e.g., residual octanoic acid) that alter solubility .

Q. How can this compound serve as a precursor in photopolymerization or drug delivery systems?

  • Photoresist Applications :

  • Functionalize the ketone group with photoactive moieties (e.g., oxime esters) to generate radicals under UV light for polymer crosslinking .
    • Drug Delivery :
  • Synthesize prodrugs by conjugating the iodoethyl group to therapeutics (e.g., iodinated analogs for radiopharmaceuticals). Evaluate release kinetics in vitro (PBS buffer, 37°C) .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal Stability : Accelerated aging at 40°C/75% RH for 1 month; monitor iodine content via ICP-MS.
    • Degradation Pathways : Identify byproducts (e.g., deiodinated species) using HRMS/MS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

  • Root Cause : Variability in catalytic systems (e.g., Pd vs. Cu catalysts) or solvent polarity.
  • Resolution :

  • Comparative Screening : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2 mol%) in toluene/EtOH vs. DMF/H₂O.
  • Control Experiments : Verify ligand effects (e.g., SPhos vs. XPhos) on yield .

Methodological Tables

Parameter Recommended Conditions References
Synthesis Temperature80–100°C (reflux)
Column Chromatography EluentHexane:EtOAc (8:2 → 6:4)
NMR SolventCDCl₃
Storage Temperature−20°C (desiccated)

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